1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-propoxyoctane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fluorinated compounds like “1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-propoxyoctane” typically have unique properties due to the presence of fluorine atoms. Fluorine is highly electronegative, which can result in compounds that are resistant to degradation and have low surface tension .
Molecular Structure Analysis
The molecular structure of fluorinated compounds is typically characterized by the presence of carbon-fluorine bonds. These bonds are very strong and contribute to the stability of these compounds .Chemical Reactions Analysis
The chemical reactions involving fluorinated compounds can be complex due to the strength of the carbon-fluorine bond. These compounds are often resistant to degradation .Physical and Chemical Properties Analysis
Fluorinated compounds often have unique physical and chemical properties. They are typically characterized by low surface tension, high thermal stability, and resistance to degradation .Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
1193010-01-3 |
---|---|
Molekularformel |
C11H11F13O |
Molekulargewicht |
406.18 g/mol |
IUPAC-Name |
1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-propoxyoctane |
InChI |
InChI=1S/C11H11F13O/c1-2-4-25-5-3-6(12,13)7(14,15)8(16,17)9(18,19)10(20,21)11(22,23)24/h2-5H2,1H3 |
InChI-Schlüssel |
OBQBCHMEIBSHBO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.